An In-Depth Technical Guide to 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one (CAS No. 1378678-80-8)
An In-Depth Technical Guide to 5-Chloro-2H-pyrido[4,3-b]oxazin-3(4H)-one (CAS No. 1378678-80-8)
An In-Depth Technical Guide to 5-Chloro-2H-pyrido[4,3-b][1][2]oxazin-3(4H)-one (CAS No. 1378678-80-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-2H-pyrido[4,3-b][1][2]oxazin-3(4H)-one, a heterocyclic compound identified by the CAS number 1378678-80-8. The document delves into its chemical identity, physicochemical properties, and its significance as a key intermediate in medicinal chemistry and pharmaceutical research. A detailed synthesis protocol, based on established methodologies for the pyrido[4,3-b][1][2]oxazine scaffold, is presented with a focus on the causal relationships behind the experimental choices. Furthermore, this guide explores the potential biological activities and pharmacological relevance of this class of compounds, drawing insights from related structures and their mechanisms of action.
Introduction and Chemical Identity
5-Chloro-2H-pyrido[4,3-b][1][2]oxazin-3(4H)-one is a pyridofused oxazinone, a class of heterocyclic compounds that has garnered significant interest in the field of drug discovery. Its rigid, fused-ring system provides a valuable scaffold for the design of novel therapeutic agents. The presence of a chlorine atom and the oxazinone ring offers multiple points for chemical modification, allowing for the fine-tuning of its pharmacological properties.
Table 1: Chemical Identity of 5-Chloro-2H-pyrido[4,3-b][1][2]oxazin-3(4H)-one [1][2]
| Identifier | Value |
| CAS Number | 1378678-80-8 |
| IUPAC Name | 5-chloro-2H-pyrido[4,3-b][1][2]oxazin-3(4H)-one |
| Molecular Formula | C₇H₅ClN₂O₂ |
| Molecular Weight | 184.58 g/mol |
| SMILES | Clc1nccnc2NC(=O)COc12 |
| InChI Key | Information not available in search results |
The core structure, a pyrido[4,3-b][1][2]oxazine, has been investigated for its potential as an anticancer agent, highlighting the therapeutic promise of this heterocyclic system[1][3].
Figure 1: Chemical Structure of 5-Chloro-2H-pyrido[4,3-b][1][2]oxazin-3(4H)-one.
Physicochemical and Spectroscopic Properties
While detailed experimental data for 5-Chloro-2H-pyrido[4,3-b][1][2]oxazin-3(4H)-one is not extensively published, its properties can be inferred from its structure and data for analogous compounds. Commercial suppliers indicate a purity of over 95% is achievable[2].
Table 2: Predicted Physicochemical Properties
| Property | Value | Source |
| Appearance | Solid | [3] |
| Storage | Room temperature, sealed, dry | [4] |
Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While specific spectra for this exact molecule are not publicly available, related structures have been characterized using NMR and Mass Spectrometry[1]. Commercial suppliers offer analysis by LCMS, GCMS, HPLC, UV-VIS, FTIR, and NMR upon request[2].
Synthesis Protocol: A Guided Approach
A definitive, step-by-step synthesis for 5-Chloro-2H-pyrido[4,3-b][1][2]oxazin-3(4H)-one is not explicitly detailed in publicly available literature. However, a rational synthesis can be designed based on the established construction of the pyrido[4,3-b][1][2]oxazine ring system, as described by Temple et al. (1983)[1]. The following protocol is a proposed adaptation of this methodology.
Rationale: The synthesis hinges on the construction of the oxazine ring onto a pre-functionalized pyridine core. The key steps involve the formation of a 3-amino-4-hydroxypyridine derivative, followed by cyclization with a suitable two-carbon electrophile to form the oxazinone ring.
Figure 2: Proposed Synthetic Workflow.
Step-by-Step Methodology:
Part 1: Synthesis of 3-Amino-5-chloro-4-hydroxypyridine (Intermediate)
-
Hydrolysis of 2,5-dichloro-4-nitropyridine: The starting material, 2,5-dichloro-4-nitropyridine, undergoes selective hydrolysis of the chlorine atom at the 2-position. This is typically achieved by treatment with a strong acid, such as formic acid, which facilitates the nucleophilic substitution of the chlorine with a hydroxyl group[1]. The electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack.
-
Reduction of the Nitro Group: The nitro group of the resulting 5-chloro-2-hydroxy-4-nitropyridine is then reduced to an amino group. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere is a standard and effective method for this transformation[1]. This step yields the crucial intermediate, 3-amino-5-chloro-4-hydroxypyridine.
Part 2: Formation of the Oxazinone Ring
-
N-Chloroacetylation: The 3-amino-5-chloro-4-hydroxypyridine is reacted with chloroacetyl chloride in an inert solvent. The amino group, being more nucleophilic than the hydroxyl group, will preferentially attack the acyl chloride to form an N-(chloroacetyl) intermediate. The use of a non-nucleophilic base, such as triethylamine, is recommended to scavenge the HCl byproduct.
-
Intramolecular Cyclization: The N-(chloroacetyl) intermediate undergoes an intramolecular Williamson ether synthesis. The hydroxyl group, deprotonated by a suitable base (e.g., sodium hydride or potassium carbonate), acts as a nucleophile, displacing the chlorine atom on the acetyl side chain to form the oxazinone ring. This cyclization is a key step in forming the desired heterocyclic scaffold.
-
Purification: The final product, 5-Chloro-2H-pyrido[4,3-b][1][2]oxazin-3(4H)-one, is then purified using standard techniques such as recrystallization or column chromatography to achieve high purity.
Potential Biological Activities and Mechanism of Action
The pyrido[4,3-b][1][2]oxazine scaffold is recognized for its potential as a source of biologically active compounds. Research on related structures provides valuable insights into the possible therapeutic applications of 5-Chloro-2H-pyrido[4,3-b][1][2]oxazin-3(4H)-one.
Anticancer Potential:
Derivatives of the pyrido[4,3-b][1][2]oxazine ring system have been synthesized and evaluated as potential anticancer agents. Studies have shown that these compounds can inhibit the proliferation of cancer cell lines, such as L1210 leukemia cells, and increase the survival of mice with P388 leukemia[1]. The precise mechanism of action for these earlier compounds was not fully elucidated but was linked to their effects on cell division.
More recently, a patent has disclosed that derivatives of 2H-pyrido(3,2-b)(1,4) oxazin-3(4H)-ones act as inhibitors of Raf kinase and LRRK2[5]. This is a significant finding as both kinases are implicated in cancer and other diseases.
Figure 3: Potential Inhibition of the RAF-MEK-ERK Signaling Pathway.
Mechanism of Action as a Kinase Inhibitor:
-
Raf Kinase Inhibition: The Raf family of serine/threonine kinases (A-Raf, B-Raf, and C-Raf) are key components of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer. Inhibitors of Raf kinases can block this pathway, leading to decreased cell proliferation and survival.
-
LRRK2 Inhibition: Leucine-rich repeat kinase 2 (LRRK2) is a large, complex protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are a common cause of familial Parkinson's disease. LRRK2 has also been implicated in other conditions, including cancer and inflammatory diseases.
Given the structural similarity, it is plausible that 5-Chloro-2H-pyrido[4,3-b][1][2]oxazin-3(4H)-one or its derivatives could exhibit inhibitory activity against these or other kinases, making it a valuable starting point for the development of targeted therapies.
Applications in Drug Discovery and Development
As a versatile chemical intermediate, 5-Chloro-2H-pyrido[4,3-b][1][2]oxazin-3(4H)-one serves as a foundational building block for the synthesis of more complex molecules with potential therapeutic applications[2][4]. Its utility lies in:
-
Scaffold for Library Synthesis: The core structure can be readily modified at several positions to generate a library of diverse compounds for high-throughput screening against various biological targets.
-
Fragment-Based Drug Design: The pyrido-oxazinone moiety can be used as a fragment in fragment-based drug discovery approaches to identify novel lead compounds.
-
Lead Optimization: Once a lead compound is identified, the chloro and oxazinone functionalities provide handles for chemical modifications to improve potency, selectivity, and pharmacokinetic properties.
Conclusion
5-Chloro-2H-pyrido[4,3-b][1][2]oxazin-3(4H)-one is a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. While detailed biological and physicochemical data for this specific molecule are not yet widely available, its structural relationship to known bioactive compounds, particularly kinase inhibitors, suggests it is a promising scaffold for the development of novel therapeutics. The synthetic strategies outlined in this guide provide a foundation for its preparation and further derivatization. Future research should focus on the detailed biological evaluation of this compound and its analogues to fully elucidate their therapeutic potential.
References
-
Temple, C. Jr., et al. (1983). Synthesis of potential anticancer agents. Pyrido[4,3-b][1][2]oxazines and pyrido[4,3-b][1][2]thiazines. Journal of Medicinal Chemistry, 26(11), 1614-9. [Link]
-
ACS Publications. (n.d.). Synthesis of potential anticancer agents. Pyrido[4,3-b][1][2]oxazines and pyrido[4,3-b][1][2]thiazines. Journal of Medicinal Chemistry. [Link]
- Google Patents. (n.d.). US9493452B2 - Compounds and derivatives of 2H-pyrido (3,2-b)(1, 4) oxazin 3)4H)-ones as raf kinase and LRRK2 inhibitors.
-
ResearchGate. (2025). Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][1][2]oxazine as new scaffolds for potential bioactive compounds. [Link]
-
MDPI. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. [Link]
-
MDPI. (n.d.). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. [Link]
-
MySkinRecipes. (n.d.). 5-Chloro-2H-pyrido[4,3-b][1][2]oxazin-3(4H)-one. [Link]
Sources
- 1. Synthesis of potential anticancer agents. Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Chloro-2h-pyrido[4,3-b][1,4]oxazin-3(4h)-one [synhet.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5-Chloro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one [myskinrecipes.com]
- 5. US9493452B2 - Compounds and derivatives of 2H-pyrido (3,2-b)(1, 4) oxazin 3)4H)-ones as raf kinase and LRRK2 inhibitors - Google Patents [patents.google.com]
